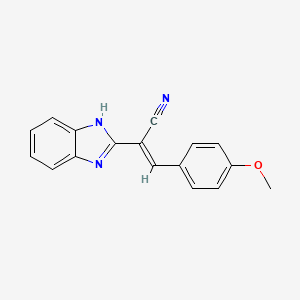

2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile

Übersicht

Beschreibung

The compound “2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile” is likely to be an organic compound containing a benzimidazole group, which is a fused benzene and imidazole ring, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent. The acrylonitrile group (-CH=CH-CN) is a common functional group in organic chemistry .

Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the acrylonitrile group, which could undergo addition reactions at the carbon-carbon double bond or the nitrile group could be hydrolyzed to a carboxylic acid .Wissenschaftliche Forschungsanwendungen

Anticorrosion Performance

2-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been studied for its role in the inhibition of copper corrosion. A study combined experimental and theoretical approaches to determine the inhibition effect of a similar molecule, 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile, in a corrosive environment. The molecule showed potential in inhibiting copper corrosion through adsorption behavior by donating and accepting electrons. Quantum chemical parameters were calculated using density functional theory (DFT) to understand the molecule-metal interactions (Tigori et al., 2022).

Cytotoxic and Antibacterial Agents

The compound has been explored for its antibacterial and cytotoxic activities. Research involving related structures found that certain placements of methyl groups and modifications to the benzimidazole ring could significantly affect cytotoxic activity. These compounds were tested on human cancer cell lines and showed varying degrees of activity, offering insights into their potential use in cancer treatments and as antibacterial agents (Sa̧czewski et al., 2008).

Crystal Structure Analysis

The crystal structures of benzimidazole compounds, including variants of 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-acrylonitrile, were analyzed to understand their molecular and crystal structures. This research contributes to the broader study of biologically active compounds and potential antitumor drugs, offering detailed insights into the physical and chemical characteristics of these compounds (Hranjec et al., 2009).

In Vitro Cytotoxic Potency

A study synthesized and tested acrylonitriles substituted with triazoles or benzimidazoles for their in vitro cytotoxic potency. This research highlighted the relationship between the molecular structure and cytotoxic activity, indicating the potential of these compounds in cancer therapy (Sa̧czewski et al., 2004).

Tubulin Inhibitors

Research identified certain derivatives of 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile as potential tubulin inhibitors. These compounds were evaluated for their antiproliferative effects against various human cell lines derived from hematological and solid human tumors. One of the compounds was found to have potency comparable to established drugs like etoposide. This suggests a promising avenue for the development of new cancer therapies (Carta et al., 2011).

Synthesis of Pyrazole Scaffolds

In another application, the acrylonitrile derivatives of benzimidazole were used in the synthesis of novel pyrazole derivatives. These compounds were synthesized by condensing benzimidazole-acrylonitrile derivatives with nitrile-imine, leading to the creation of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties. This synthesis contributes to the field of organic chemistry and the development of new compounds with potential biological activity (Kheder et al., 2014).

Antitumor Evaluation and DNA Interaction

Benzimidazole derivatives of 2,3-acrylonitriles were synthesized and evaluated for their antitumor activity. This research found that these compounds exerted pronounced antiproliferative activity on several tumor cell lines and showed significant interaction with DNA, supporting the hypothesis that their antitumor activity could be partly due to DNA-binding (Hranjec et al., 2010).

Chemosensor Development

Finally, research into the synthesis and spectroscopic properties of benzimidazole derivatives led to the development of novel chemosensors for detecting different cations. This work is crucial for the field of analytical chemistry, where specific and sensitive detection of ions is required for various applications (Hranjec et al., 2012).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended application. If it’s being studied for use as a pharmaceutical, future studies would likely involve testing its biological activity and toxicity. If it’s being studied for its material properties, future research could involve studying its optical and electronic properties .

Eigenschaften

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-21-14-8-6-12(7-9-14)10-13(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3,(H,19,20)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEYXRLBHNWGHQ-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-methoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847812.png)

![3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847817.png)

![3-[3-(4-bromophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847823.png)

![3-[3-(4-methoxyphenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847826.png)

![3-[3-(2-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847832.png)

![3-[3-(2-fluorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847836.png)

![3-[3-(4-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847840.png)

![3-[3-(4-bromophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847843.png)

![2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3847849.png)

![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B3847853.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3847881.png)

![5-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B3847903.png)